(Z)-benzyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound is a benzofuran derivative featuring a benzyl ester group, a 2,5-dimethoxybenzylidene substituent at the 2-position, and a 3-oxo-2,3-dihydrobenzofuran core. Its molecular formula is C₂₆H₂₂O₇ (molecular weight: 446.4 g/mol), with a Z-configuration at the benzylidene double bond. Such derivatives are often explored for bioactive properties due to the benzofuran scaffold’s prevalence in pharmaceuticals and natural products .
Properties
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-19-9-11-22(30-2)18(12-19)13-24-26(28)21-10-8-20(14-23(21)33-24)31-16-25(27)32-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3/b24-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZFIGZZVWZABY-CFRMEGHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-benzyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer effects, along with relevant case studies and research findings.
Chemical Structure
The compound's structure can be depicted as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds within the benzofuran class. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are standard methods used to evaluate these activities.
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Benzofuran A | 15 | 30 | E. coli |
| Benzofuran B | 20 | 40 | S. aureus |
| Benzofuran C | 10 | 25 | B. subtilis |
These results indicate that modifications in the benzofuran structure can significantly influence antibacterial potency.
Anticancer Activity
The potential anticancer effects of this compound are also noteworthy. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with a structurally related compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The mechanism involved the activation of caspases and the upregulation of pro-apoptotic proteins.
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with apoptosis pathways.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituent patterns on the benzylidene ring, ester groups, or benzofuran modifications. Below is a comparative analysis based on physicochemical properties and structural features:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Position and Electronic Effects: The 2,5-dimethoxy substitution in the target compound provides moderate electron-donating effects, favoring interactions with hydrophobic pockets in proteins. The 3,4-dimethoxy variant (Table 1) may exhibit stronger binding to enzymes like cytochrome P450 due to its para-methoxy orientation .
Ester Group Modifications :
- Replacing the benzyl ester with a methyl group reduces molecular weight and XLogP3 (from 4.9 to 3.8), suggesting better bioavailability .
- The acetate derivative (Table 1) with a free carboxylic acid (after ester hydrolysis) could enable ionic interactions in biological systems .
The 5-methylfuran substituent (Table 1) introduces a heterocyclic ring, which may alter metabolic pathways compared to purely aromatic systems .
Structural Characterization :
- Crystallographic studies using programs like SHELXL () have been critical in confirming the Z-configuration and planar geometry of such benzylidene-benzofuran hybrids, ensuring accurate structure-activity relationship (SAR) analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
